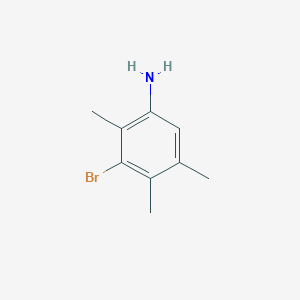

3-Bromo-2,4,5-trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYKMXNZQQYGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,4,5 Trimethylaniline and Its Precursors

Direct Halogenation Strategies for Trimethylanilines

Direct halogenation of anilines is a fundamental electrophilic aromatic substitution (EAS) reaction. However, controlling the position of substitution (regioselectivity) on a highly substituted ring like 2,4,5-trimethylaniline (B89559) is complex.

Electrophilic Aromatic Bromination: Mechanisms and Regioselectivity Control

The mechanism for electrophilic aromatic substitution proceeds in two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. msu.edu The regiochemical outcome is dictated by the electronic and steric influence of the substituents already present on the ring. wku.edu

Influence of Activating Amino and Alkyl Groups on Aromatic Substitution Pathways

Substituents on a benzene (B151609) ring profoundly influence the rate and position of electrophilic attack. They are broadly classified as activating or deactivating groups, which also determines their directing effect. numberanalytics.com

Amino Group (-NH₂): The amino group is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to it. cognitoedu.org Consequently, the -NH₂ group is a strong ortho-, para-director. libretexts.orgpressbooks.pub

Alkyl Groups (-CH₃): Methyl groups are weak activating groups that donate electron density through an inductive effect. numberanalytics.com They also direct incoming electrophiles to the ortho and para positions. savemyexams.com

In the case of the precursor, 2,4,5-trimethylaniline, the directing effects of the substituents must be considered collectively. The amino group at C-1 is the most powerful activating group and therefore dominates the directing effect. youtube.com It strongly activates the C-2, C-4, and C-6 positions. However, the C-2 and C-4 positions are already occupied by methyl groups. This leaves the C-6 position as the most electronically favored site for electrophilic attack. The target C-3 position is meta to the amino group, a location that is electronically disfavored for substitution on such a strongly activated ring.

Steric Hindrance Effects on Positional Selectivity

Steric hindrance, the spatial crowding around a reaction site, can significantly impact the regioselectivity of a reaction. wku.edu In polysubstituted benzenes, bulky groups can block the approach of an electrophile to adjacent positions. fiveable.me

For 2,4,5-trimethylaniline, the vacant positions are C-3 and C-6.

C-3 Position: This position is flanked by two methyl groups at C-2 and C-4. This creates significant steric hindrance, making it difficult for an incoming electrophile to attack.

C-6 Position: This position is adjacent to the amino group and a methyl group at C-5. While there is some steric hindrance, it is generally less pronounced than the crowding at the C-3 position.

Considering both electronic and steric factors, the direct electrophilic bromination of 2,4,5-trimethylaniline is predicted to yield the 6-bromo isomer as the major product, as this position is both electronically activated by the dominant amino group and sterically more accessible than the C-3 position. The synthesis of 3-Bromo-2,4,5-trimethylaniline via this method is therefore expected to be low-yielding and result in a mixture of isomers that is difficult to separate.

Generation and Reactivity of Electrophilic Brominating Species

Electrophilic aromatic bromination requires a source of electrophilic bromine, as molecular bromine (Br₂) itself is not typically electrophilic enough to react with aromatic rings without a catalyst. smolecule.com

Common methods to generate a potent bromine electrophile include:

Bromine with a Lewis Acid: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used. The Lewis acid polarizes the Br-Br bond, creating a more electrophilic bromine species (often depicted as Br⁺) that can be attacked by the aromatic ring.

N-Bromosuccinimide (NBS): NBS is a common reagent used as a source of electrophilic bromine, particularly when milder conditions are required. chim.it Its reactivity can be enhanced with the use of acid catalysts.

Catalytic Systems for Controlled Bromination

Given the challenges of controlling regioselectivity in direct bromination, modern catalytic methods offer alternative pathways to access otherwise difficult-to-make isomers.

Palladium-Catalyzed Bromination Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. researchgate.net Of particular relevance is the development of methods for the meta-C-H bromination of aniline (B41778) derivatives. researchgate.netrsc.org These strategies can overcome the strong ortho-, para-directing nature of the amino group, providing a route to products like this compound.

These reactions typically employ a directing group (DG) that is temporarily attached to the aniline nitrogen. This directing group coordinates to the palladium catalyst, positioning it to activate a C-H bond at the meta position. rsc.orgnih.gov A subsequent reaction with a bromine source then installs the bromine atom at the targeted site.

A general approach for the Pd(II)-catalyzed meta-bromination of anilines has been reported using a removable nitrile-based directing group. rsc.orgresearchgate.net The reaction proceeds using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a brominating agent like N-bromophthalimide (NBP). The presence of an acid additive has been shown to be crucial for the reaction's success. rsc.orgresearchgate.net

While a specific example for 2,4,5-trimethylaniline is not detailed, the general applicability of this methodology to a broad range of aniline derivatives with various substitution patterns suggests it represents a viable and strategic approach for the synthesis of this compound. rsc.orgrsc.org

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Directing Group | Removable Nitrile-based Groups |

| Bromine Source | N-Bromophthalimide (NBP) or N-Bromosuccinimide (NBS) |

| Additive | Acid additives (e.g., electron-deficient polyfluorobenzoic acid) |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Temperature | ~90 °C |

Promoted Bromination Protocols (e.g., V₂O₅-H₂O₂/Tetrabutylammonium (B224687) Bromide Systems)

An environmentally conscious approach to bromination utilizes a system composed of vanadium pentoxide (V₂O₅), hydrogen peroxide (H₂O₂), and a bromide source like tetrabutylammonium bromide (TBAB). organic-chemistry.orgnih.gov This method circumvents the need for hazardous molecular bromine. organic-chemistry.org The reaction mechanism involves the in-situ generation of peroxovanadium(V) species, which then oxidize the bromide salt to form the active brominating agent. organic-chemistry.org

This protocol is noted for its mild reaction conditions, high yields, and impressive regioselectivity, particularly for activated aromatic systems. organic-chemistry.orgresearchgate.net The reaction is typically performed in a solvent system such as acetonitrile/water at reduced temperatures (around 5°C). organic-chemistry.org For activated aromatic compounds like aniline derivatives, this system demonstrates a strong preference for para-bromination. organic-chemistry.org In the case of 2,4,5-trimethylaniline, where the para position (relative to the activating amino group) is blocked, the inherent electronic and steric factors would direct the electrophilic bromine to the vacant ortho position (C3), yielding the desired this compound.

Table 1: Key Features of the V₂O₅-H₂O₂/TBAB Bromination System

| Parameter | Description | Reference |

|---|---|---|

| Catalyst/Promoter | Vanadium pentoxide (V₂O₅) | organic-chemistry.orgnih.gov |

| Oxidant | Hydrogen peroxide (H₂O₂) | organic-chemistry.orgnih.gov |

| Bromide Source | Tetrabutylammonium bromide (TBAB) | organic-chemistry.orgnih.gov |

| Key Advantage | Avoids the use of elemental bromine, making it an environmentally favorable method. | organic-chemistry.org |

| Reaction Conditions | Mild, typically around 5°C in a CH₃CN/H₂O solvent mixture. | organic-chemistry.org |

| Selectivity | High regioselectivity for activated aromatic substrates. | organic-chemistry.orgresearchgate.net |

N-Halosuccinimide Mediated Bromination for Monobromination

The use of N-halosuccinimides, particularly N-bromosuccinimide (NBS), is a widely employed method for achieving selective monobromination of aromatic rings. chim.it The reactivity and selectivity of NBS can be significantly enhanced through the use of an aniline catalyst, such as 2,4,6-trimethylaniline (B148799). acs.orgresearchgate.net

In this catalytic cycle, the aniline catalyst is believed to react with NBS to generate a highly reactive N-bromoarylamine intermediate. researchgate.net This intermediate then serves as a potent but selective electrophilic halogen source, transferring a bromine cation to the substrate. researchgate.net This method is advantageous as it can proceed under mild conditions and often demonstrates high selectivity, which is crucial for complex molecules. acs.org The catalytic activity can be fine-tuned by altering the electronic properties of the aniline catalyst. researchgate.net For the synthesis of this compound, treating the 2,4,5-trimethylaniline precursor with NBS in the presence of a suitable catalyst would facilitate regioselective bromination at the C3 position.

Advanced Reaction Conditions and Synthesis Techniques

Modern synthetic chemistry increasingly relies on enabling technologies to optimize reaction outcomes, reduce times, and improve safety and scalability.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often maintaining or even improving reaction yields. nih.govkoreascience.krresearchgate.net This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In the context of synthesizing bromoaniline derivatives, microwave technology has proven effective. For instance, the synthesis of 3-bromo-2,4,6-trimethylacetanilide from its corresponding acetanilide (B955) was achieved in just 5 minutes under microwave irradiation at 130°C, a significant improvement over conventional heating methods. koreascience.kr This rapid and efficient heating makes microwave-assisted synthesis a highly attractive option for optimizing the bromination of 2,4,5-trimethylaniline, potentially leading to higher throughput and efficiency in laboratory-scale production. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Bromo-Compound

| Method | Reaction Time | Reference |

|---|---|---|

| Conventional Heating | Several hours | nih.gov |

| Microwave Irradiation | 4-5 minutes | nih.govkoreascience.kr |

Considerations for Continuous Flow Synthesis in Aromatic Halogenation

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. cardiff.ac.uk Key benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and improved scalability and automation. cardiff.ac.ukmdpi.com

Aromatic halogenation is a class of reaction well-suited to continuous flow technology. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of selectivity and can minimize the formation of byproducts. mdpi.com For the synthesis of this compound, a packed-bed reactor containing a solid-supported brominating agent or catalyst could be employed. acs.org The precursor, 2,4,5-trimethylaniline, would be continuously pumped through the reactor, ensuring consistent and controlled conversion to the desired product. mdpi.comacs.org This approach not only improves the safety profile of the bromination process but also facilitates straightforward scaling from laboratory synthesis to larger-scale production. cardiff.ac.uk

Multi-Step Synthetic Routes to this compound

Alternative to the direct bromination of 2,4,5-trimethylaniline, multi-step strategies can be devised, often starting from simpler, more readily available precursors.

Strategies Involving Bromination of Aniline Derivatives and Subsequent Alkylation

One potential multi-step route involves the initial bromination of a less substituted aniline derivative, followed by the introduction of methyl groups via alkylation. For example, a synthesis could commence with an aniline that is brominated at a position that will ultimately become the C3 position in the final product.

Role of Protecting Group Chemistry in Achieving Positional Selectivity

The synthesis of specifically substituted aromatic compounds like this compound presents a significant challenge in regioselectivity. The directing effects of the substituents on the aromatic ring heavily influence the position of incoming electrophiles. In the precursor, 2,4,5-trimethylaniline, the amino (-NH₂) group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. chemistrysteps.com The positions ortho to the amino group are C2 and C6, while the para position is C4. In 2,4,5-trimethylaniline, the C2 and C4 positions are already occupied by methyl groups. This leaves the C6 position as the primary site for electrophilic attack, such as bromination.

Direct bromination of anilines is often problematic as the high reactivity conferred by the amino group can lead to polysubstitution and oxidation side products. allen.in To synthesize the 3-bromo isomer, the electrophile must be directed to a meta position relative to the amine, which is electronically disfavored. This is where protecting group chemistry becomes indispensable for achieving the desired positional selectivity.

The most common strategy involves temporarily converting the highly activating amino group into a less activating and more sterically hindering group. chemistrysteps.com Acetylation of the amine with reagents like acetyl chloride or acetic anhydride (B1165640) converts it into an N-acetyl group (an amide). allen.inwikipedia.org This transformation has two key effects:

Reduced Activating Influence : The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the amide, making it less available to donate into the aromatic ring. This dampens the reactivity of the ring and reduces the likelihood of polysubstitution.

Increased Steric Hindrance : The bulky acetyl group sterically hinders the adjacent ortho position (C6).

By protecting 2,4,5-trimethylaniline as N-acetyl-2,4,5-trimethylaniline, the directing influence changes. The powerful ortho, para-directing effect of the amine is moderated. The significant steric bulk of the N-acetyl group, combined with the C2-methyl group, effectively blocks the C6 position from electrophilic attack. This steric inhibition, coupled with the modified electronic effects, allows for the bromination to occur at the less sterically hindered and now relatively more accessible C3 position.

The synthetic sequence is as follows:

Protection : 2,4,5-trimethylaniline is reacted with an acetylating agent (e.g., acetyl chloride) to form N-(2,4,5-trimethylphenyl)acetamide.

Bromination : The protected intermediate is then subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) or bromine in acetic acid. The bromine is directed to the C3 position.

Deprotection : The resulting N-(3-bromo-2,4,5-trimethylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and restore the amine functionality, yielding the final product, this compound.

This protection-substitution-deprotection strategy is a cornerstone of aromatic synthesis, allowing for the formation of specific isomers that would be inaccessible through direct functionalization.

Comparative Analysis of Preparative Methods for Academic Synthesis

For the preparation of this compound in an academic laboratory setting, several synthetic routes can be considered. The choice of method often depends on factors such as the availability of starting materials, cost, safety, reaction simplicity, and the desired purity of the final product. Below is a comparative analysis of plausible synthetic strategies.

Method 1: Protection-Bromination-Deprotection of 2,4,5-Trimethylaniline

This is a classic and reliable approach, as detailed in the previous section. It begins with the commercially available precursor 2,4,5-trimethylaniline.

Key Steps :

Acetylation of the amino group.

Regioselective bromination at the C3 position.

Hydrolysis (deprotection) of the amide to yield the final product.

Advantages : This method offers excellent control over regioselectivity, directly addressing the challenge posed by the directing effects of the amine group. chemistrysteps.com The reactions involved are standard transformations in undergraduate and graduate organic chemistry labs.

Method 2: Multi-step Synthesis from 1,2,4-Trimethylbenzene (B165218) (Pseudocumene)

An alternative strategy involves constructing the molecule by introducing the functional groups in a different order, starting from a simpler hydrocarbon.

Key Steps :

Nitration : Electrophilic nitration of 1,2,4-trimethylbenzene. This step's main challenge is regioselectivity, as multiple isomers of nitropseudocumene can be formed. Separation of the desired 5-nitro-1,2,4-trimethylbenzene isomer is critical.

Bromination : The separated nitro-intermediate is then brominated. The nitro group is a deactivating, meta-director, while the methyl groups are activating, ortho, para-directors. Their combined influence would direct the bromine to the position ortho to the C2-methyl and meta to the nitro group, which is the desired C3 position.

Reduction : The nitro group of the resulting 3-bromo-5-nitro-1,2,4-trimethylbenzene is reduced to an amino group using standard methods like catalytic hydrogenation or metal-acid reduction (e.g., Sn/HCl). wikipedia.org

Advantages : This route may be more economical if 1,2,4-trimethylbenzene is significantly cheaper than 2,4,5-trimethylaniline. It provides a comprehensive academic exercise in electrophilic aromatic substitution and the interplay of directing groups.

Comparative Data Table

| Feature | Method 1: Protection-Bromination-Deprotection | Method 2: Multi-step Synthesis from Pseudocumene |

| Starting Material | 2,4,5-Trimethylaniline | 1,2,4-Trimethylbenzene (Pseudocumene) |

| Number of Steps | 3 | 3 |

| Key Transformations | Amide protection, Bromination, Amide deprotection | Nitration, Bromination, Nitro reduction |

| Regioselectivity Control | High; achieved via steric hindrance of protecting group. | Moderate to low; depends on controlling the initial nitration step, which can produce isomeric mixtures. |

| Suitability for Academia | High; demonstrates the powerful concept of protecting groups and involves common laboratory techniques. | High; serves as an excellent case study for competitive directing effects in electrophilic substitution. |

| Potential Issues | Overall yield can be moderate due to the number of steps. | Poor yield of the desired isomer in the nitration step requires tedious purification. |

For most academic purposes, Method 1 is often preferred due to its more predictable and controllable regioselectivity. It directly illustrates the strategic use of protecting groups to overcome inherent directing effects, a fundamental concept in organic synthesis.

Chemical Transformations and Functionalization Reactions of 3 Bromo 2,4,5 Trimethylaniline

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key functional group that dictates much of the reactivity of 3-Bromo-2,4,5-trimethylaniline. It can participate in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the rate of an SNAr reaction is not dependent on the cleavage of the carbon-halogen bond in the rate-determining step. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The bromine atom in this compound can be directly displaced by strong nucleophiles under suitable reaction conditions. The presence of the amino group and three methyl groups, which are electron-donating, generally disfavors classical SNAr reactions that are typically facilitated by strong electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, direct displacement can occur. For instance, reactions with nucleophiles like sodium methoxide (B1231860) could potentially yield 3-methoxy-2,4,5-trimethylaniline. The steric hindrance provided by the ortho- and meta-methyl groups can influence the approach of the nucleophile to the reaction center.

In the context of certain metal-free coupling reactions, the formation of a highly reactive benzyne (B1209423) intermediate is a potential side reaction, particularly when strong bases are used. nih.govresearchgate.net However, the specific substitution pattern of this compound, with methyl groups flanking the bromine atom, can sterically hinder the elimination reaction required for benzyne formation. Research on related cyclic diaryl λ3-chloranes has shown that the use of potent nucleophiles with low Brønsted basicity can suppress the formation of benzyne intermediates and favor the desired ligand coupling pathway. researchgate.netrsc.org This principle can be extended to reactions involving this compound, where the steric bulk of the methyl groups can further disfavor the geometry required for benzyne formation, thus promoting selective ortho-functionalization through ligand coupling. researchgate.netrsc.org A study involving the reaction of a cyclic λ3-chlorane with the sterically bulky 2,4,6-trimethylaniline (B148799) resulted in the exclusive formation of the ortho-coupling product, with no evidence of a meta-product that would arise from a benzyne intermediate. rsc.org

Direct Nucleophilic Displacement of Bromine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov The aryl bromide moiety of this compound makes it an excellent substrate for these transformations. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base. consensus.app this compound can be effectively coupled with various arylboronic acids to synthesize biaryl compounds. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. consensus.appbeilstein-journals.org For example, a study on the Suzuki coupling of unprotected 3-bromo-2,4,6-trimethylaniline (B1268983) with n-butylboronic acid utilized a Pd2(dba)3 catalyst with the sterically hindered and electron-rich P(t-Bu)3 ligand, resulting in a 63% yield of the coupled product. nih.gov This demonstrates the feasibility of coupling even with sterically demanding anilines.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2,4,6-trimethylaniline | n-Butylboronic acid | Pd2(dba)3 / P(t-Bu)3 | - | Dioxane | 2,4,6-Trimethyl-3-(n-butyl)aniline | 63 | nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 3,5-Diphenyl-2,4,6-trimethylpyridine | 95 | beilstein-journals.org |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The aryl bromide of this compound can serve as the electrophilic partner in Stille couplings. These reactions typically employ a Pd(0) catalyst, such as Pd(PPh3)4, and can be accelerated by the addition of ligands or additives like CuI. harvard.edu The reaction allows for the introduction of various sp2-hybridized groups, including vinyl and aryl moieties, onto the aniline (B41778) core. wikipedia.org A key advantage of the Stille reaction is its ability to proceed under conditions where sensitive functional groups, such as the amino group in this case, are tolerated. harvard.edu

Table 2: General Conditions for Stille Coupling

| Component | Examples |

|---|---|

| Catalyst | Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2 |

| Ligand | PPh3, AsPh3, P(t-Bu)3 |

| Solvent | Toluene, DMF, NMP |

| Additive | CuI, CsF |

Yamamoto Coupling for Extended Conjugated Systems

Reactions Involving the Primary Amine Functionality

The primary amine group is a rich hub for chemical derivatization, enabling oxidation, reduction, diazotization, and substitution reactions.

The primary amine of an arylamine can be oxidized to various higher oxidation states, such as nitroso (-N=O) or nitro (-NO₂) groups. These transformations typically require strong oxidizing agents. For instance, cobalt Schiff base complexes have been shown to catalyze the oxidation of anilines to nitrobenzenes using tert-butyl hydroperoxide. manchesterorganics.com The specific oxidation of this compound is not detailed in the available literature, but the general reactivity of aromatic amines suggests that it would be susceptible to oxidation, with the specific product depending on the reagents and conditions employed.

The primary amine group (-NH₂) represents the most reduced state of a nitrogen substituent on an aromatic ring. Therefore, this functionality does not typically undergo further reduction reactions. Instead, it is the product of the reduction of functional groups such as nitro or nitroso compounds.

Diazotization is a fundamental reaction of primary aromatic amines, converting them into highly versatile diazonium salt intermediates. calpaclab.com This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt of this compound can then be used in a variety of subsequent reactions to introduce a wide range of functional groups, effectively replacing the original amino group.

A 1972 study describes the diazotization of the related compound 4-iodo-2,3,6-trimethylaniline, followed by treatment with potassium iodide to yield a diiodo-derivative, demonstrating the viability of this reaction sequence on a similarly substituted ring. oup.com Although specific protocols for this compound are not provided in the searched results, its inclusion in a patent as a suitable arylamine for producing ice colors implies its capability to undergo diazotization followed by an azo coupling reaction. google.com

Table 1: Potential Diazotization-Based Transformations

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl Chloride / Aryl Bromide / Aryl Cyanide |

| Schiemann Reaction | HBF₄, heat | Aryl Fluoride |

| Gomberg-Bachmann | NaOH, Aryl compound | Biaryl |

| Azo Coupling | Activated Aromatic Ring | Azo Compound |

The primary amine of this compound readily undergoes reactions such as acylation to form amides. A U.S. patent from 1937 explicitly lists "3-bromo-2,4,5-trimethyl-aniline" as a suitable amine for the preparation of new arylamides intended for use as intermediates for ice colors. google.com In an example reaction, an arylamine is condensed with a carboxylic acid, such as 2,3-hydroxy-naphthoic-acid, in the presence of a dehydrating agent like phosphorus trichloride (B1173362) in a solvent like toluene, to produce the corresponding N-aryl amide. google.com

Alkylation of the amino group to form secondary or tertiary amines is also a common derivatization, although direct alkylation can sometimes lead to mixtures of products. Reductive amination, which involves reacting the amine with a carbonyl compound in the presence of a reducing agent, provides a more controlled method for N-alkylation. Palladium-based catalysts have been successfully used for the asymmetric reductive amination of ketones with various primary aryl amines to produce chiral secondary amines. rsc.org

Table 2: Documented Amidation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product | Source |

|---|

Diazotization and Subsequent Transformations for Functional Group Introduction

Regioselective C-H Functionalization Strategies Utilizing Trimethylanilines

The targeted functionalization of carbon-hydrogen (C-H) bonds in substituted aromatic rings is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. nih.govwikipedia.org For aniline derivatives, the amino group typically directs electrophilic substitution to the ortho and para positions. However, advanced catalytic methods have been developed to override these innate electronic preferences and achieve functionalization at specific sites, such as the meta or ortho positions, through strategic use of directing groups or specialized catalytic systems. wikipedia.orgnih.gov Trimethylanilines serve as valuable substrates in these transformations, where the methyl groups can influence steric accessibility and the electronic nature of the aromatic ring.

The direct silylation of C(sp²)–H bonds catalyzed by transition metals represents a powerful and atom-economical method for creating carbon-silicon bonds, yielding organosilane products that are stable and versatile intermediates for further synthetic modifications. sioc-journal.cnrsc.org This strategy has been successfully applied to construct various silicon-containing cyclic compounds and functionalized aromatic systems. sioc-journal.cn

Research in this area has identified several transition metals, particularly rhodium and iridium, as effective catalysts for these transformations. nih.govescholarship.orgkyushu-u.ac.jp The development of chiral ligands for such catalytic systems has even enabled enantioselective silylation reactions, creating stereogenic carbon or silicon centers with a high degree of control. nih.gov

A proposed general mechanism for rhodium-catalyzed silylation involves the oxidative addition of a hydrosilane's Si-H bond to a Rh(I) center. nih.gov This is followed by the cleavage of an aryl C-H bond to form a Rh(V) intermediate, which then releases H₂. Subsequent reductive elimination from the resulting aryl Rh(III) species forms the desired C-Si bond and regenerates the active catalyst. nih.gov The choice of ligand is crucial and has been shown to significantly influence both the reaction's yield and enantioselectivity. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| [RhCl(cod)]₂ / (R)-BINAP | Bis(biphenyl)silane | Intramolecular C-H Silylation | First enantioselective C-H silylation reported; achieved up to 81% ee for spirosilabifluorene synthesis. | nih.gov |

| Rhodium / Josiphos Ligand | Ferrocene Derivatives | Intramolecular C-H Silylation | Synthesized six-membered rings fused to ferrocenes with good enantiomeric excess. | nih.gov |

| Iridium Complexes | Aryl & Alkyl Substrates | Intermolecular C-H Silylation | Catalyzes C-H cleavage and C-Si bond formation with high chemo- and regioselectivity. | escholarship.org |

| Rhodium / Chiral Diene Ligand | Diarylmethoxy diethylsilanes | Intramolecular Desymmetrization | First enantioselective silylation to create a stereogenic center at carbon. | nih.gov |

Ligand coupling reactions offer a distinct strategy for regioselective C-H functionalization, particularly for achieving ortho-substitution. rsc.orgrsc.org Recent studies have demonstrated the utility of cyclic diaryl λ³-chloranes as reagents for the direct and highly selective ortho-functionalization of anilines. rsc.orgrsc.orgresearchgate.net These hypervalent chlorine compounds can engage in ligand coupling, which successfully suppresses the more common reaction pathway involving benzyne intermediates that typically leads to meta-functionalized products. rsc.org

This methodology provides direct access to a wide range of unsymmetrically substituted biaryl molecules with excellent yields and high ortho-regioselectivity under mild, metal-free conditions. rsc.orgrsc.org The success of this approach hinges on using potent nucleophiles with low Brønsted basicity, which favors direct interaction with the hypervalent halogen center over the elimination pathway that forms benzyne. rsc.org

In a key example demonstrating the power of this strategy, the reaction of a cyclic λ³-chlorane with 2,4,6-trimethylaniline resulted in the exclusive formation of the ortho-coupled product in 65% yield. rsc.orgrsc.org The steric bulk of the trimethylaniline makes a direct nucleophilic aromatic substitution unlikely, and the absence of any meta-substituted product confirms that the reaction proceeds via the desired ligand coupling mechanism rather than through a benzyne intermediate. rsc.orgrsc.org This method is scalable and has been used to form various C-S and C-N bonds. rsc.org

| Nucleophile/Amine | Reagent | Product Type | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trimethylaniline | Cyclic λ³-chlorane 1a | Ortho-coupled biaryl amine | 65% | Sole product | rsc.orgrsc.org |

| NH₄SCN | Cyclic λ³-chlorane 1a | Ortho-thiocyanated biaryl | 91% | Exclusive ortho | rsc.orgrsc.org |

| Sodium p-toluenesulfinate (TsNa) | Cyclic λ³-chlorane 1a | Ortho-sulfonated biaryl | 85% | Exclusive ortho | rsc.orgrsc.org |

| NaN₃ | Cyclic λ³-chlorane 1a | Ortho-azido biaryl | 93% | Exclusive ortho | rsc.org |

| NaNO₂ | Cyclic λ³-chlorane 1a | Ortho-nitro biaryl | 94% | Exclusive ortho | rsc.org |

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 3-Bromo-2,4,5-trimethylaniline

The introduction of a bromine atom to the 2,4,5-trimethylaniline (B89559) core and its subsequent reactions involve several key mechanistic pathways, including electrophilic aromatic substitution, nucleophilic substitution, and radical processes.

The primary method for the synthesis of brominated anilines is through electrophilic aromatic substitution (EAS). The amino group (-NH₂) of the aniline (B41778) ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com However, the substitution pattern of 2,4,5-trimethylaniline presents a unique case for regioselectivity.

The mechanism for the bromination of an aromatic ring like aniline generally proceeds in two steps: libretexts.org

Formation of the electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile (Br⁺). lumenlearning.com

Nucleophilic attack and rearomatization: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity. lumenlearning.com

In the specific case of 2,4,5-trimethylaniline, the directing effects of the amino and methyl groups, along with steric considerations, guide the incoming electrophile. The amino group strongly activates the ortho and para positions. However, in 2,4,5-trimethylaniline, the 6-position is ortho to the amine, and the 3-position is meta. The methyl groups at positions 2, 4, and 5 also influence the electron density of the ring. Direct bromination with reagents like N-bromosuccinimide (NBS) often leads to para-bromination relative to the most activating group. nih.govresearchgate.net

To achieve bromination at the 3-position, the strong activating effect of the amino group can be modulated. One common strategy is the acetylation of the amino group to form an acetanilide (B955). This reduces the activating strength of the nitrogen and increases steric hindrance at the ortho position (position 6), which can favor substitution at other available positions. youtube.comopenstax.org

While the synthesis of this compound primarily involves EAS, the bromo-substituent itself can undergo nucleophilic substitution reactions, though these are generally less common for aryl halides unless specific conditions are met.

S_NAr (Nucleophilic Aromatic Substitution): This mechanism is plausible if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). In this compound, the methyl groups are electron-donating, making the ring less susceptible to S_NAr. However, if the amino group were converted to a diazonium salt, it would become an excellent leaving group, facilitating nucleophilic substitution. libretexts.org

S_N1 and S_N2 Mechanisms: These mechanisms are not typically observed for aryl halides like this compound. The S_N1 pathway is unfavorable due to the instability of the resulting aryl cation. The S_N2 mechanism is sterically hindered by the aromatic ring, preventing the necessary backside attack by a nucleophile.

Radical reactions can also play a role in halogenation processes, particularly under conditions that promote the formation of radicals, such as the presence of UV light or radical initiators. uobasrah.edu.iq The free radical halogenation of alkanes is a well-established chain reaction involving initiation, propagation, and termination steps. chadsprep.comorganicchemistrytutor.com

In the context of aromatic compounds, radical mechanisms for halogenation are less common than electrophilic substitution but can be relevant under specific conditions. For instance, the Sandmeyer reaction, which involves the conversion of an arylamine to a diazonium salt followed by treatment with a copper(I) halide, is believed to proceed through a radical mechanism to introduce a halogen. openstax.org If 2,4,5-trimethylaniline were converted to its corresponding diazonium salt, subsequent reaction with CuBr could introduce a bromine atom at the position of the diazonium group via a radical pathway.

Nucleophilic Substitution Reaction Mechanisms (SN1, SN2, SNAr)

Kinetic Studies and Reaction Dynamics of Bromination Processes

Kinetic studies provide quantitative insights into the rates and mechanisms of bromination reactions. The rate of electrophilic aromatic bromination is influenced by several factors, including the nature of the substrate, the electrophile, the solvent, and the catalyst.

For polysubstituted anilines, the electron-donating or electron-withdrawing nature of the substituents significantly affects the reaction rate. Electron-donating groups, such as the methyl and amino groups in 2,4,5-trimethylaniline, increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack. nih.gov

The choice of brominating agent and solvent system is also critical. For example, using bromine water, a polar solvent, can facilitate the heterolytic cleavage of the Br-Br bond, generating the Br⁺ electrophile more readily. youtube.com In contrast, non-polar solvents like carbon disulfide (CS₂) may lead to different reaction kinetics and potentially different product distributions. youtube.com Kinetic studies on the bromination of various phenols and anilines have been conducted to determine second-order rate constants under different pH conditions. researchgate.net

The table below summarizes the expected qualitative effects of substituents on the rate of electrophilic bromination.

| Substituent | Electronic Effect | Effect on Reaction Rate |

| -NH₂ | Strong Electron-Donating | Strongly Activating |

| -CH₃ | Weak Electron-Donating | Activating |

| -Br | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Deactivating |

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions, including those involving this compound.

DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and predict the regioselectivity of reactions. acs.orgacs.org For the electrophilic bromination of 2,4,5-trimethylaniline, DFT can help elucidate why substitution occurs at a specific position.

By calculating the energies of the possible arenium ion intermediates formed upon attack at different positions of the 2,4,5-trimethylaniline ring, the most stable intermediate can be identified. The pathway leading to this most stable intermediate is generally the favored one. nih.gov Factors such as electrostatic potential, charge distribution, and frontier molecular orbital (HOMO-LUMO) interactions are analyzed to predict reactivity and selectivity. nih.govcore.ac.uk

For substituted anilines, DFT studies have been employed to understand oxidation mechanisms and the influence of substituents on reactivity. acs.orgacs.org These computational approaches have also been used to correlate calculated quantum chemical parameters with experimental properties like pKa values, providing a deeper understanding of the electronic structure and basicity of these molecules. researchgate.netpku.edu.cn

The table below presents a conceptual overview of how DFT can be applied to study the bromination of 2,4,5-trimethylaniline.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies | Determination of the rate-determining step and activation barriers for substitution at different positions. |

| DFT | Analysis of arenium ion stability | Prediction of the most likely site of electrophilic attack (positional selectivity). |

| DFT | Mapping of Electrostatic Potential (ESP) | Identification of electron-rich regions of the molecule that are susceptible to electrophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions | Understanding the orbital interactions between the nucleophilic aniline and the electrophilic bromine. |

Quantum Chemical Calculations for Predicting Substituent Effects

Quantum chemical calculations serve as a powerful tool for predicting the influence of substituents on the molecular properties and reactivity of aromatic compounds like this compound. While direct computational studies on this specific molecule are not extensively documented in the reviewed literature, the principles can be extrapolated from research on other substituted anilines. researchgate.net

Theoretical investigations on aniline derivatives are often performed using ab initio and Density Functional Theory (DFT) methods. acs.orgnih.govacs.org Common approaches include the Hartree-Fock (HF) level of theory with basis sets like 6-311G**, and DFT calculations using functionals such as B3LYP. acs.org These methods are employed to calculate various molecular parameters that are sensitive to the electronic nature of the substituents.

Key molecular properties that are typically examined include:

Geometric Parameters: C-N bond length and the out-of-plane angle of the amino group. Electron-donating groups tend to increase both the C-N bond length and the pyramidalization of the NH2 group, while electron-withdrawing groups favor a more planar structure. researchgate.net

Energy Barriers: The barrier to inversion for the amino group (Einv) is another indicator of substituent effects. researchgate.net

Electronic Properties: Parameters such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated to understand the electronic behavior of the molecule. acs.orgacs.org

Atomic Charges: Natural Bond Orbital (NBO) analysis can provide natural charges on specific atoms, like the amino nitrogen, which correlate well with molecular properties such as pKa. researchgate.net

These calculated parameters can be correlated with experimentally observable properties. For instance, a good correlation often exists between calculated parameters and the pKa of the amino group or the electrochemical potentials of the aniline derivative. acs.org For this compound, the collective electron-donating effect of the three methyl groups would be predicted to increase the electron density on the ring and the basicity of the amino group, while the electron-withdrawing inductive effect of the bromine atom would counteract this to some extent.

A hypothetical application of quantum chemical calculations to predict the effects of the bromo and methyl substituents on the aniline core is illustrated in the table below. The values are conceptual and based on established trends for similar substituents. researchgate.netrdd.edu.iq

Table 1: Predicted Substituent Effects on Aniline Properties via Quantum Chemical Calculations

| Compound | Substituents | Predicted C-N Bond Length (Å) | Predicted N-atom Natural Charge (Qn) | Predicted pKa (Relative to Aniline) |

| Aniline | H | 1.402 | -0.850 | Baseline (4.6) |

| 2,4,5-Trimethylaniline | 2,4,5-Me | > 1.402 | More Negative | > 4.6 |

| 3-Bromoaniline | 3-Br | < 1.402 | Less Negative | < 4.6 |

| This compound | 3-Br, 2,4,5-Me | ~ 1.402 | Intermediate | Intermediate |

This table is illustrative and presents expected trends rather than exact calculated values.

Analysis of Non-Covalent Interactions (e.g., Lone Pair...π, C-H...π Interactions)

The supramolecular assembly and crystal packing of this compound are influenced by a variety of non-covalent interactions. While specific crystallographic analysis for this compound is not detailed in the provided literature, insights can be gained from studies on analogous substituted aromatic systems. aip.orgacs.org The key non-covalent interactions expected to be present are lone pair...π (lp...π) and C-H...π interactions.

Lone Pair...π (lp...π) Interactions: This type of interaction involves the lone pair of electrons on a heteroatom, such as the nitrogen of the amino group, and the electron-deficient π-system of an adjacent aromatic ring. researchgate.netrsc.org The strength of this interaction is highly dependent on the electronic nature of the interacting partners. In a potential crystal lattice of this compound, the nitrogen lone pair could interact with the π-system of a neighboring ring. The electron-donating methyl groups enrich the π-system of the aniline ring, which might weaken its ability to act as a π-acceptor. However, the presence of the electronegative bromine atom can create a region of positive electrostatic potential on the ring, potentially facilitating such interactions. Theoretical studies on model systems like water-indole and water-uracil complexes show that lp...π interactions are often weak forces composed of electrostatic, polarization, dispersion, and charge-transfer components. rsc.org

C-H...π Interactions: C-H...π interactions are another significant force in the packing of aromatic molecules. nih.gov These interactions occur between a C-H bond (acting as a weak hydrogen bond donor) and the electron cloud of a π-system (acting as the acceptor). In this compound, the C-H bonds of the methyl groups are potential donors that can interact with the π-face of a neighboring aniline ring. The strength of C-H...π interactions is enhanced when the π-system is electron-rich. nih.gov The three methyl groups on the aniline ring increase its π-electron density, making it a better C-H...π acceptor. Studies on aniline...(CH4)n complexes have identified the possibility of both C-H...N and C-H...π interactions. aip.org

The interplay between these different non-covalent forces, along with classical N-H...Br or N-H...N hydrogen bonds, would ultimately dictate the three-dimensional architecture of the crystal lattice. nih.gov Computational methods, particularly DFT with dispersion corrections, are essential for accurately modeling and quantifying the energies of these weak interactions. nih.govacs.org

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Lone Pair...π | Nitrogen lone pair (-NH2) | π-system of adjacent ring | Moderate, dependent on orientation and electronic effects |

| C-H...π | Methyl C-H groups | π-system of adjacent ring | Significant due to electron-rich ring |

| N-H...Br | Amino N-H | Bromine of adjacent molecule | Possible, contributing to lattice stability |

| N-H...N | Amino N-H | Amino N of adjacent molecule | Possible, common in aniline crystal structures nih.gov |

This table summarizes the likely non-covalent interactions and their potential importance based on principles from related systems.

Advanced Applications and Role As a Key Synthetic Building Block

Utilization in Complex Molecule Synthesis

The strategic placement of the bromine atom and methyl groups on the aromatic ring of 3-Bromo-2,4,5-trimethylaniline makes it a valuable precursor in the synthesis of intricate molecular structures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in forming carbon-carbon bonds. This reactivity allows for the introduction of a wide array of functional groups and the extension of the molecular framework.

The methyl groups, on the other hand, influence the steric and electronic properties of the molecule. They can direct the regioselectivity of subsequent reactions and enhance the solubility of the resulting complex molecules in organic solvents, which is a critical factor in their processing and application. ossila.com The interplay between the bromo and methyl substituents allows for precise control over the synthetic pathway, enabling the targeted construction of molecules with desired properties and functionalities.

Precursor for Advanced Organic Materials

The unique characteristics of this compound have positioned it as a key starting material in the development of advanced organic materials with applications in electronics and optics.

Synthesis of Polytriarylamines for Electronic and Optoelectronic Devices

This compound is a critical precursor for synthesizing polytriarylamines (PTAAs), a class of polymers widely used in electronic and optoelectronic devices. alfachemch.com These polymers are known for their excellent hole-transporting properties, making them essential components in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. ossila.com

The synthesis of PTAAs often involves the derivatization of this compound into more complex intermediates, such as N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline. alfachemch.com This intermediate can then undergo polymerization reactions, like the Yamamoto polycondensation, to form the final polytriarylamine. alfachemch.com The resulting polymers possess a π-conjugated system that facilitates the efficient transport of positive charge carriers (holes), which is crucial for the performance of OLEDs and perovskite solar cells. The presence of the trimethylphenyl group, derived from the initial this compound, can also improve the solubility and processability of the final polymer. ossila.com

| Application | Material Class | Precursor | Key Synthesis Reaction |

| OLEDs, Perovskite Solar Cells | Polytriarylamines (PTAAs) | This compound | Yamamoto Polycondensation |

Development of Dyes and Pigments

The chemical reactivity of this compound also lends itself to the synthesis of novel dyes and pigments. The aromatic amine functionality can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The specific substitution pattern of this compound, with its bromo and methyl groups, can influence the color, fastness, and other properties of the resulting dyes. The ability to undergo various chemical transformations makes this compound a versatile building block in the development of new colorants for diverse applications. smolecule.com

Intermediacy in the Design and Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable intermediate in the synthesis of a variety of heterocyclic frameworks.

The amino group of this compound can participate in cyclization reactions with suitable bifunctional reagents to form nitrogen-containing heterocycles. For instance, it can be used to construct indazole scaffolds, which are prevalent in biologically active compounds. chim.it The bromine atom can be retained in the final heterocyclic product, providing a site for further functionalization through cross-coupling reactions, or it can be strategically removed during the synthesis. The ability to build upon the this compound core allows for the creation of a diverse library of heterocyclic compounds with potential applications in drug discovery and materials development. chim.it

Contribution to the Construction of Functionalized Aromatic Scaffolds for Specialized Applications

Beyond its use in specific material classes, this compound is instrumental in constructing a broader range of functionalized aromatic scaffolds. The term "scaffold" in this context refers to the core molecular framework upon which other chemical groups can be built. The unique substitution pattern of this compound provides a robust and versatile scaffold for creating molecules with tailored properties for specialized applications.

For example, the bromine atom allows for the introduction of various functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This enables the precise tuning of the electronic and steric properties of the aromatic ring. The amino group can be modified to introduce different functionalities or to link the scaffold to other molecular entities. This flexibility makes this compound a key building block in the design of molecules for applications ranging from pharmaceuticals to advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-2,4,5-trimethylaniline, and how can reaction conditions be optimized for high yield?

- Answer : The compound is typically synthesized via electrophilic bromination of 2,4,5-trimethylaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or acetic acid. Optimization involves controlling stoichiometry (1:1 molar ratio of substrate to bromine) and temperature (0–25°C) to minimize over-bromination. Catalysts like FeCl₃ (0.5–1 mol%) can enhance regioselectivity. Reaction progress is monitored via TLC or HPLC, with yields typically ranging from 60–85% after purification by column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should this compound be stored to ensure stability, and what safety precautions are required?

- Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass vials to prevent degradation via oxidation or photolysis. Safety data for analogous bromoanilines (e.g., 2,4,6-trimethylaniline) indicate acute toxicity (oral LD₅₀ ~300 mg/kg in rats), skin irritation, and respiratory hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–7.2 ppm, split due to bromine’s deshielding effect) and methyl groups (δ 2.1–2.5 ppm).

- IR : N-H stretch (~3400 cm⁻¹), C-Br stretch (~600 cm⁻¹).

- MS : Molecular ion [M]⁺ at m/z 228 (C₉H₁₂BrN).

Confirmation of purity requires HPLC (C18 column, methanol/water = 70:30, retention time ~8.2 min) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying the bromine atom as the primary reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Fukui indices predict nucleophilic attack at the para position to the amino group. Solvent effects (e.g., DMF vs. THF) on transition states are analyzed using COSMO-RS, guiding solvent selection for improved catalytic turnover .

Q. What strategies resolve contradictory data in X-ray crystallography of this compound derivatives?

- Answer : Discrepancies in crystal packing or bond angles often arise from polymorphism or solvent inclusion. Strategies:

- Temperature-dependent crystallography : Collect data at 100 K and 298 K to assess thermal motion.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Br contacts).

- Rietveld refinement : Resolve disorder using software like SHELXL. Case studies on brominated anilines show <2% deviation in bond lengths after refinement .

Q. How does steric hindrance from methyl groups influence the compound’s utility in palladium-catalyzed amination?

- Answer : The 2,4,5-trimethyl substituents create steric bulk, reducing catalytic efficiency in Pd(OAc)₂/XPhos systems. Kinetic studies (Eyring plots) show ΔG‡ increases by ~5 kcal/mol compared to unsubstituted analogs. Mitigation strategies:

- Use bulkier ligands (e.g., SPhos) to stabilize transition states.

- Elevate reaction temperatures (80–100°C) to overcome steric barriers, achieving 50–70% yields in aryl aminations .

Q. What metabolic pathways are predicted for this compound in preclinical toxicity studies?

- Answer : In vitro assays (human liver microsomes) indicate Phase I metabolism via CYP450 2D6, forming hydroxylated intermediates. Phase II glucuronidation occurs at the amino group (UGT1A1/1A9). LC-MS/MS identifies N-acetylated metabolites as major excretion products. Toxicity alerts (e.g., mutagenicity via Ames test) are linked to bromine release under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.